阿诺那明

描述

Synthesis Analysis

The synthesis of compounds similar to anonamine, such as arylamine molecules like triphenylamine, involves complex organic reactions. Various synthesis methods have been developed, including those that utilize specific catalysts and conditions to achieve the desired molecular structure. These processes are critical for the production of anonamine and its analogs, highlighting the intricate balance between reaction conditions and the purity of the final product (Manifar & Rohani, 2008).

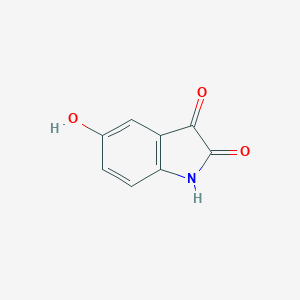

Molecular Structure Analysis

Anonamine belongs to a class of compounds with an isoquinoline backbone, a major structural motif found in the Annona genus. This structure is significant for its biological activities, including anti-infective and anti-cancer properties. The diversity of alkaloids in the Annona species, with over 83 alkaloids isolated, underscores the structural complexity and pharmacological potential of anonamine and related compounds (Nugraha et al., 2019).

科学研究应用

抗疟疾活性: 阿诺那明,特别是以阿诺那因的形式,已显示出抗疟疾特性。它负责郁金香树树皮和树叶的抗疟疾活性,表明其在治疗疟疾或相关疾病方面的潜力 (Graziose 等,2011).

癌症预防和治疗: 研究表明,(-)-阿诺那因可以通过 Bax 和 caspase 依赖性途径诱导人宫颈癌细胞凋亡 (Chung-Yi Chen 等,2008)。此外,阿诺那因对人肺癌 H1299 细胞表现出剂量依赖性的抗增殖、抗迁移和 DNA 损伤作用 (Bing-Hung Chen 等,2011).

神经保护作用: 已发现阿诺那因作用于癫痫大鼠的 GABA 受体,表明其具有神经保护作用 (Porwal 和 Kumar,2015).

抑制多巴胺生物合成: 它主要通过降低酪氨酸羟化酶活性来抑制多巴胺生物合成,这可能对神经系统疾病产生影响 (Lee 等,2008).

抗抑郁活性: 阿诺那明在小鼠中显示出抗抑郁样作用,支持其在传统医学中用于治疗情绪障碍 (Martínez-Vázquez 等,2012).

抗肿瘤活性: 有证据表明具有抗肿瘤活性,如一项针对 A204 横纹肌肉瘤细胞系测试阿诺那因的研究中所见 (Zalkow 等,1988).

广泛的生物活性: 阿诺那因具有多种活性,包括抗疟疾、抗菌、抗真菌、抗氧化、抗癌、抗抑郁和血管舒张 (Li 等,2013).

抑制多巴胺摄取: 已发现它选择性地抑制多巴胺摄取,这对于神经和精神疾病可能具有重要意义 (Bermejo 等,1995).

安全和危害

属性

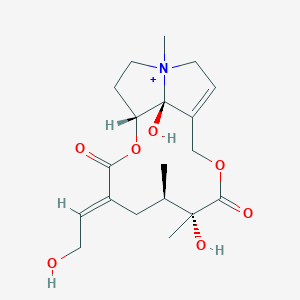

IUPAC Name |

(1R,4E,6R,7R,17S)-7,17-dihydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO7/c1-12-10-13(6-9-21)16(22)27-15-5-8-20(3)7-4-14(19(15,20)25)11-26-17(23)18(12,2)24/h4,6,12,15,21,24-25H,5,7-11H2,1-3H3/q+1/b13-6+/t12-,15-,18-,19+,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTHPGHXDNRVHD-FLRXXRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCO)C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C(=C\CO)/C(=O)O[C@@H]2CC[N+]3([C@@]2(C(=CC3)COC(=O)[C@]1(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

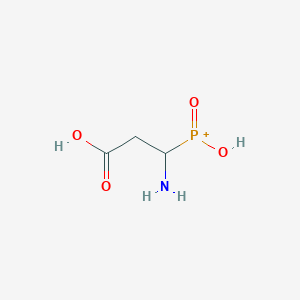

Molecular Formula |

C19H28NO7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anonamine | |

CAS RN |

111566-66-6 | |

| Record name | Anonamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111566666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

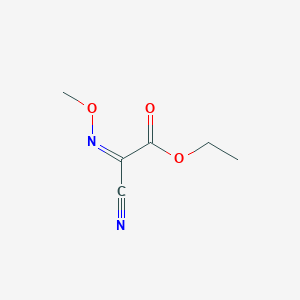

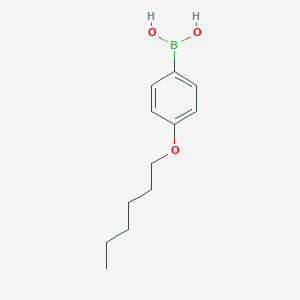

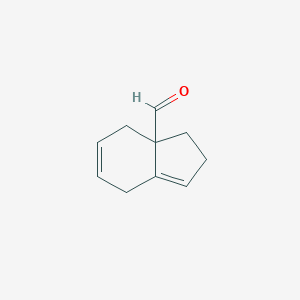

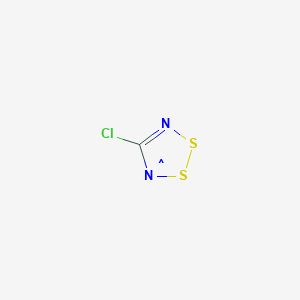

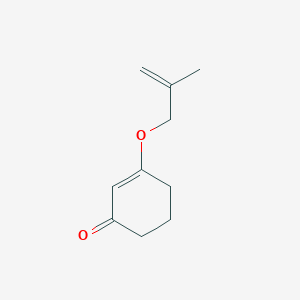

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

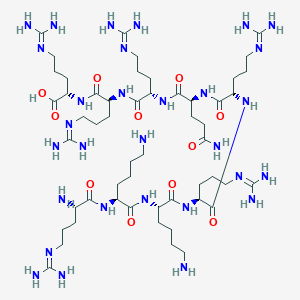

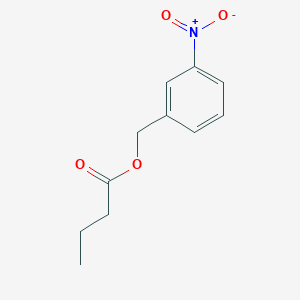

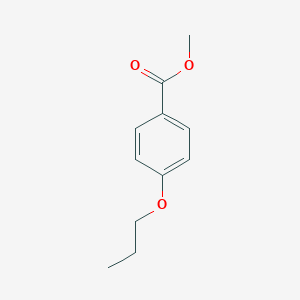

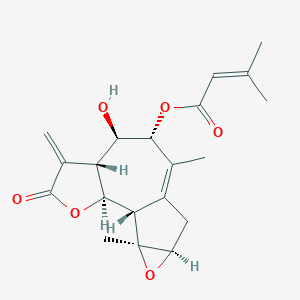

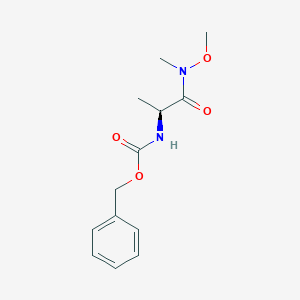

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。